N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide: is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a thiophene ring substituted with an acetyl group, an ethyl linker, and a cyclohexene carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene precursor.
Acetylation: The thiophene ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
Ethylation: The acetylated thiophene is reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl linker.
Cyclohexene Carboxamide Formation: The final step involves the reaction of the ethylated thiophene with cyclohex-3-enecarboxylic acid chloride in the presence of a base to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated thiophenes.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide can be compared with other similar compounds, such as:
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxylate: Similar structure but with an ester group instead of an amide.
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
This compound derivatives: Various derivatives with different substituents on the thiophene ring or the cyclohexene moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H19NO2S, with a molecular weight of approximately 277.4 g/mol. The compound features a cyclohexene ring and a thiophene moiety, which are known for their diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉NO₂S |
Molecular Weight | 277.4 g/mol |
CAS Number | 2034437-29-9 |
Solubility | Organic solvents |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Thiophene Derivative : The initial step involves the acetylation of thiophene to form 5-acetylthiophene.
- Alkylation : This is followed by the alkylation with ethylene diamine to introduce the ethyl group.
- Cyclization : The final step involves cyclization with cyclohexenecarboxylic acid derivatives to form the target compound.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
2. Anticancer Activity
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies on cancer cell lines have demonstrated that the compound can induce apoptosis (programmed cell death), potentially through the modulation of apoptotic pathways.
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in cellular models.
The biological effects of this compound are thought to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus at concentrations lower than traditional antibiotics.
- Anticancer Research : In a recent study, the compound was tested against various cancer cell lines, including breast and prostate cancer cells, showing a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 25 µM.
- Inflammatory Response Assessment : Another investigation assessed the anti-inflammatory effects using a murine model of inflammation, where treatment with the compound resulted in a significant decrease in paw swelling compared to control groups.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-11(17)14-8-7-13(19-14)9-10-16-15(18)12-5-3-2-4-6-12/h2-3,7-8,12H,4-6,9-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZBEAWFNINKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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